1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE
Overview
Description
1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions . The specific synthetic route and reaction conditions for this compound would involve the coupling of appropriate indole and trifluoromethoxyphenyl precursors with a methylpiperidine derivative.
Chemical Reactions Analysis
1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole ring or the piperidine moiety using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding due to its indole core.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine moiety can further influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar compounds to 1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE include other indole derivatives with different substituents. For example:
1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(METHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE: This compound has a methoxy group instead of a trifluoromethoxy group, which may affect its biological activity and chemical properties.
1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(CHLORO)PHENYL]IMINO}-1H-INDOL-2-ONE: The presence of a chloro group can influence the compound’s reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-[(3-methylpiperidin-1-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]iminoindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O2/c1-15-5-4-12-27(13-15)14-28-19-7-3-2-6-18(19)20(21(28)29)26-16-8-10-17(11-9-16)30-22(23,24)25/h2-3,6-11,15H,4-5,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAVYTRHUISLTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)OC(F)(F)F)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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